![molecular formula C23H18N4O4 B11708965 N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-[1-(2-anilino-2-oxoéthyl)-2-oxoindol-3-ylidène]amino]-2-hydroxybenzamide: est un composé organique complexe connu pour ses applications potentielles en chimie médicinale. Ce composé est caractérisé par sa structure complexe, qui comprend un noyau indole, un groupe anilino et un fragment hydroxybenzamide. Il a suscité un intérêt en raison de ses activités biologiques potentielles, en particulier dans le domaine de la recherche sur le cancer.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la N-[(Z)-[1-(2-anilino-2-oxoéthyl)-2-oxoindol-3-ylidène]amino]-2-hydroxybenzamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la N-(naphtalène-1-ylcarbonyl)glycine avec la 2-(3-méthoxyphénoxy)aniline. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs pour faciliter la formation du produit désiré .
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour des lots plus importants, la garantie de la pureté par recristallisation ou chromatographie, et le respect des réglementations en matière de sécurité et d'environnement.
Analyse Des Réactions Chimiques
Types de réactions: N-[(Z)-[1-(2-anilino-2-oxoéthyl)-2-oxoindol-3-ylidène]amino]-2-hydroxybenzamide peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites.
Substitution: Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants:
Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Les conditions varient en fonction du substituant, mais peuvent inclure l'utilisation d'agents halogénants ou de nucléophiles.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie: En chimie, ce composé est étudié pour ses propriétés structurelles uniques et son potentiel en tant que bloc de construction pour des molécules plus complexes.
Biologie: Biologiquement, il a montré des promesses dans l'inhibition de certains processus cellulaires, ce qui en fait un candidat pour des recherches plus approfondies en biologie cellulaire et en biochimie.
Médecine: En recherche médicale, la N-[(Z)-[1-(2-anilino-2-oxoéthyl)-2-oxoindol-3-ylidène]amino]-2-hydroxybenzamide est explorée pour ses propriétés anticancéreuses potentielles. Il a été constaté qu'il inhibe la prolifération des cellules cancéreuses en ciblant des protéines spécifiques impliquées dans la division cellulaire .
Industrie: Bien que ses applications industrielles soient encore en cours d'investigation, le potentiel du composé dans les produits pharmaceutiques pourrait conduire à son utilisation dans le développement et la production de médicaments.
Mécanisme d'action
Le mécanisme d'action de la N-[(Z)-[1-(2-anilino-2-oxoéthyl)-2-oxoindol-3-ylidène]amino]-2-hydroxybenzamide implique son interaction avec des cibles moléculaires telles que l'antigène nucléaire de la cellule en prolifération (PCNA). En inhibant le PCNA, le composé perturbe les processus de réplication et de réparation de l'ADN dans les cellules cancéreuses, conduisant à l'arrêt du cycle cellulaire et à l'apoptose . Ce ciblage sélectif aide à minimiser les dommages aux cellules saines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Biologically, it has shown promise in inhibiting certain cellular processes, making it a candidate for further research in cell biology and biochemistry.
Medicine: In medicinal research, N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide is being explored for its potential anticancer properties. It has been found to inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division .
Industry: While its industrial applications are still under investigation, the compound’s potential in pharmaceuticals could lead to its use in drug development and production.
Mécanisme D'action
The mechanism of action for N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide involves its interaction with molecular targets such as proliferating cell nuclear antigen (PCNA). By inhibiting PCNA, the compound disrupts DNA replication and repair processes in cancer cells, leading to cell cycle arrest and apoptosis . This selective targeting helps minimize damage to healthy cells.
Comparaison Avec Des Composés Similaires
Composés similaires:
- N-[(Z)-[1-(2-anilino-2-oxoéthyl)-2-oxoindol-3-ylidène]amino]-N-(3-nitrophényl)oxamide
- N-(1-Anilino-1-oxo-2-propanyl)benzamide
Unicité: Ce qui distingue la N-[(Z)-[1-(2-anilino-2-oxoéthyl)-2-oxoindol-3-ylidène]amino]-2-hydroxybenzamide, c'est son interaction spécifique avec le PCNA et son potentiel à cibler sélectivement les cellules cancéreuses sans affecter les cellules normales. Cette sélectivité est cruciale pour le développement de thérapies anticancéreuses efficaces et sûres .
Propriétés
Formule moléculaire |
C23H18N4O4 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
N-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-2-hydroxybenzamide |
InChI |
InChI=1S/C23H18N4O4/c28-19-13-7-5-11-17(19)22(30)26-25-21-16-10-4-6-12-18(16)27(23(21)31)14-20(29)24-15-8-2-1-3-9-15/h1-13,28,31H,14H2,(H,24,29) |
Clé InChI |
BVZSPCSHPWPXPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


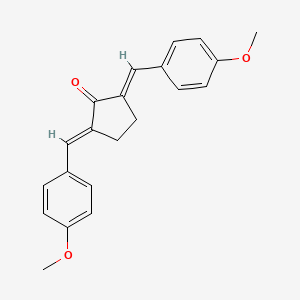
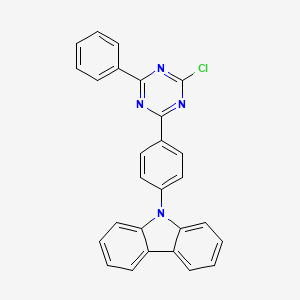
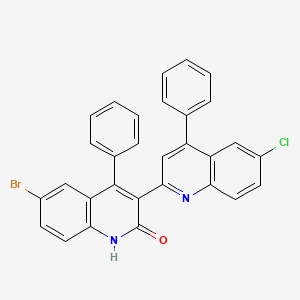
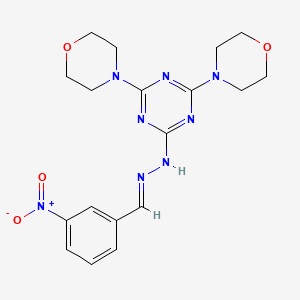
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
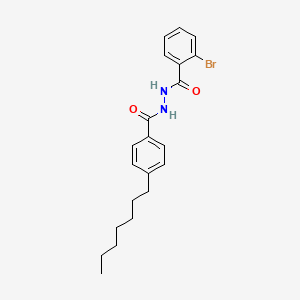
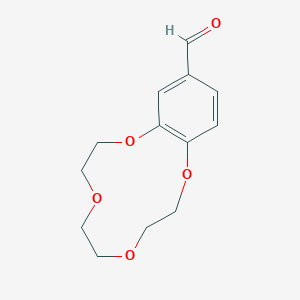
-](/img/structure/B11708925.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
